

# Synthesis of Diethylcyanamide from Diethylamine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **diethylcyanamide** from diethylamine. **Diethylcyanamide** is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details the core synthetic methodology, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

## **Core Principles: The von Braun Reaction**

The primary method for the synthesis of **diethylcyanamide** from diethylamine is a variation of the von Braun reaction. This reaction typically involves the N-dealkylation of a tertiary amine using cyanogen bromide (CNBr). However, in the case of a secondary amine like diethylamine, the reaction proceeds as a direct N-cyanation.

The reaction of a secondary amine with cyanogen bromide can be sluggish and may result in low yields due to the formation of the amine hydrobromide as a byproduct. To circumvent this, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrobromic acid (HBr) generated in situ.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of **diethylcyanamide**.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molar Mass ( g/mol )	Density (g/mL)	Boiling Point (°C)
Diethylamine	C4H11N	73.14	0.707	55.5
Cyanogen Bromide	CBrN	105.92	2.015	61.4
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	0.726	89.5

Table 2: Properties and Spectroscopic Data of **Diethylcyanamide** 

Property	Value	
Molecular Formula	C5H10N2	
Molar Mass ( g/mol )	98.15	
Appearance	Colorless to pale yellow liquid	
Boiling Point (°C)	186-188	
Density (g/mL)	0.846	
¹H NMR (CDCl₃, est.)	δ 3.1 (q, 4H), 1.2 (t, 6H)	
<sup>13</sup> C NMR (CDCl₃, est.)	δ 117 (CN), 45 (CH <sub>2</sub> ), 14 (CH <sub>3</sub> )	
IR (neat, cm <sup>-1</sup> )	~2970 (C-H), ~2210 (C≡N)	

# Experimental Protocol: Synthesis of Diethylcyanamide

This protocol details a representative procedure for the synthesis of **diethylcyanamide** from diethylamine using cyanogen bromide in the presence of triethylamine as a base.



#### Materials:

- Diethylamine
- Cyanogen bromide (Caution: Highly Toxic)
- Triethylamine (dried)
- Anhydrous diethyl ether
- Saturated agueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- · Magnetic stirrer and heating mantle
- Rotary evaporator
- Distillation apparatus

### Procedure:

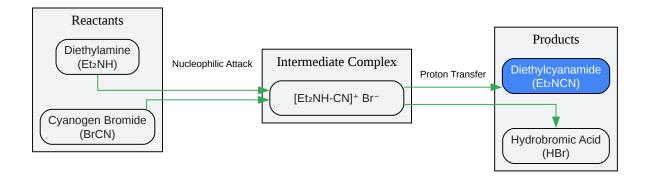
- Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a
  magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g.,
  filled with calcium chloride).
- Reagent Preparation: Dissolve diethylamine (7.31 g, 0.1 mol) and triethylamine (10.12 g, 0.1 mol) in 100 mL of anhydrous diethyl ether in the reaction flask.
- Addition of Cyanogen Bromide: Dissolve cyanogen bromide (10.59 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.



- Reaction: Cool the reaction flask in an ice bath. Add the cyanogen bromide solution dropwise to the stirred diethylamine solution over a period of 1 hour, maintaining the internal temperature below 10 °C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12-18 hours.
   The formation of a white precipitate (triethylammonium bromide) will be observed.
- Workup: Filter the reaction mixture to remove the triethylammonium bromide precipitate.
   Wash the precipitate with a small amount of anhydrous diethyl ether.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude diethylcyanamide by vacuum distillation. Collect the fraction boiling at approximately 80-82 °C at 20 mmHg. The expected yield is in the range of 70-85%.

## **Reaction Mechanism and Experimental Workflow**

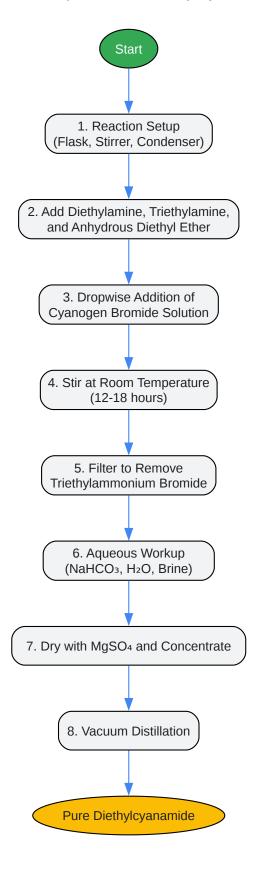
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of **diethylcyanamide**.





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Caption: Reaction mechanism for the synthesis of **diethylcyanamide**.





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Caption: Experimental workflow for diethylcyanamide synthesis.

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